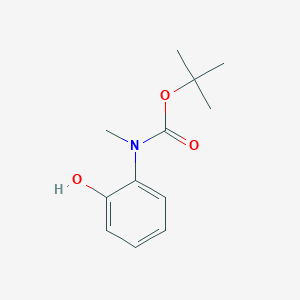

tert-Butyl (2-hydroxyphenyl)(methyl)carbamate

Description

tert-Butyl (2-hydroxyphenyl)(methyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a nitrogen atom, which is further substituted with a methyl group and a 2-hydroxyphenyl ring. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or protective group in peptide synthesis. Its structural features, including the Boc group, provide stability against nucleophilic and basic conditions, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJWSHLPKNUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76570-54-2 | |

| Record name | tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxyphenyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-hydroxyphenyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl (2-hydroxyphenyl)(methyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxyphenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl (2-hydroxyphenyl)(methyl)carbamate, the following table compares it with structurally related carbamate derivatives, drawing on synthesis, physicochemical properties, and safety profiles from diverse sources:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Yield (%) | Key Properties/Applications | Safety Profile (GHS Classification) | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-hydroxyphenyl, methyl | 223.28 | N/A | High hydrogen-bonding capacity; intermediate in drug synthesis | Not explicitly reported | [1] |

| tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-thiazin-2-yl)carbamate (5p) | Cyclopropylamino, difluorophenyl, thiazine | 422.46 | 97 | High yield due to cyclopropylamino stability; BACE1 inhibitor candidate | Not reported | [3] |

| (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate | 2-hydroxypropyl, methyl | 189.25 | N/A | Laboratory chemical; chiral intermediate | H302 (acute toxicity), H315 (skin irritation) | [7] |

| tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | 4-aminophenyl, methylpropyl | 264.36 | N/A | Amine-protected intermediate; used in polymer chemistry | No acute hazards reported | [6] |

| tert-Butyl ((3,4-dimethylbenzoyl)oxy)carbamate | 3,4-dimethylbenzoyloxy | 277.31 | 80 | High yield; ester-carbamate hybrid for prodrug strategies | Not reported | [14] |

| tert-Butyl (2-(aminooxy)ethyl)carbamate | Aminooxyethyl | 190.24 | N/A | Oxime ligation reagent; used in bioconjugation | Not reported | [16] |

Structural and Functional Insights

- Hydrogen-Bonding vs. Lipophilicity: The 2-hydroxyphenyl group in the target compound enhances solubility in polar solvents compared to non-polar substituents like methyl or difluorophenyl groups in and . However, lipophilic groups (e.g., benzoyloxy in ) may improve membrane permeability in drug design .

- Synthetic Efficiency: Cyclopropylamino-substituted carbamates (e.g., 5p in ) achieve near-quantitative yields (97%), likely due to reduced steric hindrance and enhanced nucleophilicity. In contrast, tert-butyl carbamates with bulkier substituents (e.g., thiazine rings) show lower yields (22–85%) .

Analytical Characterization

Consistent use of TLC, $ ^1 \text{H NMR} $, and $ ^{13} \text{C NMR} $ () confirms structural integrity across derivatives. LC/MS data () further validate molecular weights and fragmentation patterns, ensuring reproducibility in synthesis .

Biological Activity

tert-Butyl (2-hydroxyphenyl)(methyl)carbamate is a synthetic organic compound known for its potential biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group, a carbamate functional group, and a 2-hydroxyphenyl moiety. Its structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Signal Transduction Modulation : It can alter pathways that regulate cellular responses.

- Gene Expression Regulation : The compound may influence gene expression through interaction with transcription factors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : It has shown potential in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on acute myeloid leukemia (AML), the compound was found to promote differentiation in AML blasts. Using RNA sequencing and flow cytometry, researchers identified that the compound induced significant upregulation of differentiation markers, suggesting its potential as a therapeutic agent in AML treatment .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated that treatment with this compound significantly reduced joint swelling and inflammation markers compared to control groups. This highlights its potential as an anti-inflammatory therapeutic.

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

- Cancer Therapy : As an adjunct treatment for various cancers.

- Anti-inflammatory Drugs : Potential development for chronic inflammatory conditions.

- Antimicrobial Agents : Further exploration for use against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.